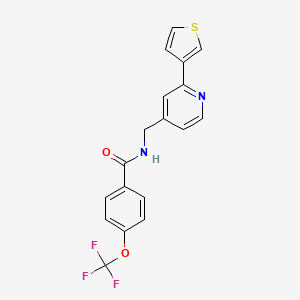

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-3-1-13(2-4-15)17(24)23-10-12-5-7-22-16(9-12)14-6-8-26-11-14/h1-9,11H,10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMCQCODTBPRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, a pyridine moiety, and a trifluoromethoxy group. The molecular formula is , with a molecular weight of 350.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures may exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds containing thiophene and pyridine rings have shown effectiveness against various bacterial strains, possibly through inhibition of specific enzymes or disruption of bacterial membranes.

- Inhibition of Enzymatic Activity : Benzamide derivatives have been studied for their ability to inhibit key enzymes in pathogenic bacteria, such as InhA in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Component | Effect on Activity |

|---|---|

| Thiophene Ring | Enhances lipophilicity and potential enzyme interaction |

| Pyridine Moiety | Contributes to hydrogen bonding and receptor binding |

| Trifluoromethoxy Group | Increases metabolic stability and alters electronic properties |

Biological Activity Data

Recent studies have reported various biological activities for related compounds. For instance, benzamide derivatives have shown promising results in inhibiting Mycobacterium tuberculosis with IC50 values ranging from 10 nM to 1 µM depending on the specific compound and target .

Table 1: Biological Activity Summary

| Compound | Target Pathogen | IC50 (nM) | Mechanism |

|---|---|---|---|

| N-(2-(thiophen-3-yl)pyridin-4-yl)methyl-benzamide | Mycobacterium tuberculosis | 50 | Inhibition of InhA enzyme |

| Related benzamide derivative | Staphylococcus aureus | 300 | Disruption of cell wall synthesis |

| Another thiophene derivative | Escherichia coli | 150 | Membrane disruption |

Case Studies

- Antimicrobial Efficacy : A study evaluated several thiophene-based benzamides for their antimicrobial properties. The compound demonstrated significant activity against resistant strains of Staphylococcus aureus, showcasing its potential as an antibacterial agent .

- Inhibition Studies : In silico studies predicted favorable binding affinities for this compound against key enzymes involved in metabolic pathways of pathogens. These findings suggest a mechanism where the compound acts as a competitive inhibitor .

Comparison with Similar Compounds

Structural Analogues with Thiophen/Pyridine Substitutions

Thiophen-3-yl vs. Thiophen-2-yl Derivatives

- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b) (): Shares the thiophen-3-yl benzamide core but lacks the pyridinylmethyl linker. It exhibits distinct biological activity as a histone deacetylase (HDAC) inhibitor.

- N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (4a) (): Substitutes thiophen-3-yl with thiophen-2-yl, leading to altered electronic properties and receptor binding due to positional isomerism.

Pyridine-Linked Derivatives

- 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide (): Replaces trifluoromethoxy with methoxy and trifluoromethyl groups. The pyridin-4-ylmethyl linker is retained, but the substitution pattern on the benzamide alters solubility and binding affinity .

- N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (): Incorporates a piperazine-ethoxy-ethyl chain instead of pyridinylmethyl, targeting dopamine D3 receptors .

Substituent Effects on Pharmacological Activity

Trifluoromethoxy vs. Trifluoromethyl/Methoxy Groups

- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (): Demonstrates how trifluoromethyl and methoxy groups on benzamide influence anti-microbial activity. The trifluoromethoxy group in the target compound may enhance metabolic stability compared to trifluoromethyl .

- N-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide (): Highlights the impact of halogenation (Cl, CF3) on lipophilicity and receptor affinity .

Piperazine and Heterocyclic Modifications

- N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide (): Introduces a pyrazole ring, which may enhance selectivity for kinase targets compared to the target compound’s pyridine-thiophene system .

- N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (): Combines furan and thiophen moieties, showing how mixed heterocycles affect stereochemical and bioactive properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.